5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C6H6Br2O4. It is also known as 5,5-Dibromomeldrum’s acid. This compound is characterized by its heterocyclic core, which includes four carbon atoms and two oxygen atoms. It is a crystalline solid that ranges in color from white to pale yellow and is sparingly soluble in water .
Preparation Methods
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through several methods. One common synthetic route involves the bromination of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid). The reaction typically uses bromine as the brominating agent in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the 5-position of the dioxane ring.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include amines and thiols.
Reduction Reactions: The compound can be reduced to form 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione using reducing agents such as sodium borohydride.
Ring-Opening Reactions: The dioxane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reaction conditions.
Scientific Research Applications
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to undergo nucleophilic substitution and other reactions due to the presence of bromine atoms. The compound can easily lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, making the compound highly reactive in various chemical processes .
Comparison with Similar Compounds
5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its brominated structure, which imparts distinct reactivity compared to similar compounds. Some similar compounds include:
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Lacks bromine atoms and has different reactivity and applications.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Similar in structure but lacks the dioxane ring and bromine atoms.
Barbituric Acid: Contains a similar dioxane ring but with different substituents and reactivity
Properties
IUPAC Name |
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2O4/c1-5(2)11-3(9)6(7,8)4(10)12-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBNIRVIOCWRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471860 | |
Record name | 5,5-Dibromomeldrum's Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-14-4 | |
Record name | 5,5-Dibromomeldrum's Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-Dibromomeldrum's Acid (=5,5-Dibromo-2,2-dimethyl-4,6-dioxy-1,3-dioxane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of 5,5-Dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione in organic synthesis?
A1: this compound serves as a valuable reagent in organic synthesis for several reactions, including:
- Selective α-bromination of aldehydes []: This compound allows for the introduction of a bromine atom at the alpha position of aldehydes, which is a crucial transformation in organic synthesis for further functionalization.
- α′-bromination of α,β-unsaturated ketones []: It enables the selective bromination at the alpha prime position of α,β-unsaturated ketones, providing a valuable tool for synthesizing complex molecules.
- Reductive coupling to an ethylenetetracarboxylate []: This compound can undergo reductive coupling reactions to yield ethylenetetracarboxylates, which are important building blocks for various organic compounds.
Q2: What are the recommended storage conditions for this compound?
A2: this compound demonstrates good stability and can be stored for extended periods under appropriate conditions. It is recommended to store the compound at 0°C, where it can remain stable for several months [].
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